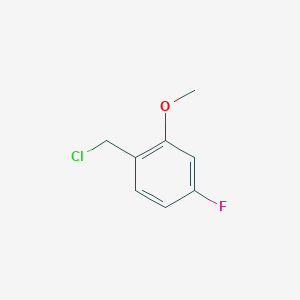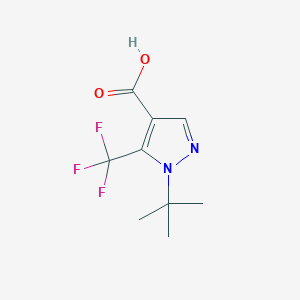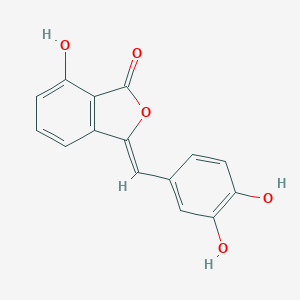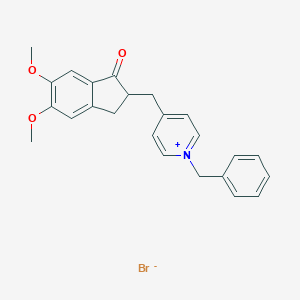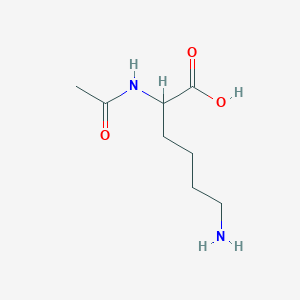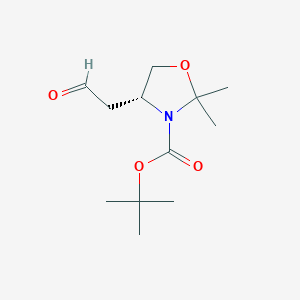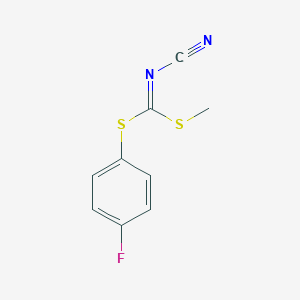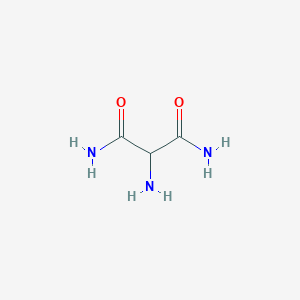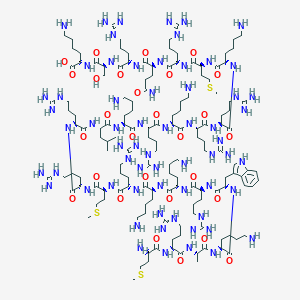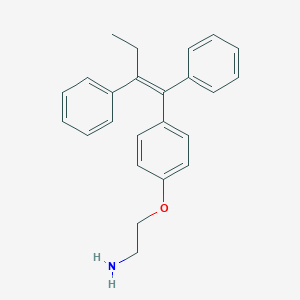
Desmetiltamoxifeno
Descripción general
Descripción
Desdimethyltamoxifen is a metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is formed from N-desmethyltamoxifen and serves as an intermediate in the conversion of tamoxifen and N-desmethyltamoxifen into norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen), an active metabolite of tamoxifen . This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of tamoxifen, which is widely used in the treatment of hormone receptor-positive breast cancer.
Aplicaciones Científicas De Investigación
Desdimethyltamoxifen has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other tamoxifen metabolites.
Biology: Researchers study its role in the metabolic pathways of tamoxifen.
Medicine: It is crucial in understanding the pharmacokinetics and pharmacodynamics of tamoxifen therapy.
Industry: Desdimethyltamoxifen is used in the production of tamoxifen-related drugs and research chemicals
Mecanismo De Acción
Target of Action
Desdimethyltamoxifen, like Tamoxifen, primarily targets the Estrogen Receptors (ERs) . ERs are proteins within cells that are activated by the hormone estrogen and are involved in various cellular processes, including growth and proliferation .
Mode of Action
Desdimethyltamoxifen acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to ERs, inhibiting their interaction with estrogen, and thereby modulating the transcription of estrogen-responsive genes . This results in the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors .
Biochemical Pathways
Desdimethyltamoxifen affects the estrogen signaling pathway . By binding to ERs, it prevents the activation of this pathway by estrogen, leading to a decrease in the transcription of estrogen-responsive genes . This can result in reduced cell proliferation and increased apoptosis, particularly in estrogen receptor-positive breast cancer cells .
Pharmacokinetics
The pharmacokinetics of Desdimethyltamoxifen are similar to those of Tamoxifen. Tamoxifen is metabolized by cytochrome P450 enzymes into several metabolites, including Desdimethyltamoxifen . These metabolites can have a long duration of action, with the active metabolite N-desmethyltamoxifen having a half-life of approximately 2 weeks .
Result of Action
The binding of Desdimethyltamoxifen to ERs leads to a decrease in the growth and proliferation of estrogen receptor-positive breast cancer cells . This is due to the modulation of estrogen-responsive gene transcription, leading to increased apoptosis and decreased cell proliferation .
Action Environment
The action of Desdimethyltamoxifen can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Tamoxifen and its metabolites, potentially impacting the effectiveness of Desdimethyltamoxifen . Additionally, genetic factors such as polymorphisms in the genes encoding the cytochrome P450 enzymes can affect the metabolism of Tamoxifen and the production of Desdimethyltamoxifen .
Análisis Bioquímico
Biochemical Properties
Desdimethyltamoxifen is metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body . In one study, Desdimethyltamoxifen had an affinity for the estrogen receptor of 2.4% relative to estradiol .
Cellular Effects
Tamoxifen and its metabolites, including Desdimethyltamoxifen, can act as an estrogen antagonist or agonist depending on tissue type . The agonistic effects of tamoxifen are associated with favorable effects, such as prevention of bone fractures, but also detrimental effects, including an increased risk of endometrial cancer and venous thromboembolic events .
Molecular Mechanism
Desdimethyltamoxifen is further metabolized into endoxifen, which is thought to be the major active form of tamoxifen in the body . Endoxifen and Desdimethyltamoxifen are able to inhibit aromatase activity . This inhibition by these tamoxifen metabolites may contribute to the variability in clinical effects of tamoxifen in patients with breast cancer .
Metabolic Pathways
Desdimethyltamoxifen is part of the metabolic pathway of tamoxifen, a selective estrogen receptor modulator (SERM) . Phase I metabolism generates active tamoxifen metabolites, and phase II metabolism deactivates them .
Transport and Distribution
The concentrations of tamoxifen and its metabolites in tumor tissues were significantly correlated to their serum levels . Tumor tissue levels were 5–10 times higher than those measured in serum, with the exception of tamoxifen-N-oxide .
Métodos De Preparación
The synthesis of Desdimethyltamoxifen involves the N-demethylation of N-desmethyltamoxifen. This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with minor contributions from CYP2D6, CYP1A2, and CYP2C9 . The industrial production of Desdimethyltamoxifen follows similar synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Desdimethyltamoxifen undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of norendoxifen, an active metabolite.
Substitution: Desdimethyltamoxifen can participate in substitution reactions, particularly involving the phenoxy group.
Reduction: Although less common, reduction reactions can modify the structure of Desdimethyltamoxifen.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norendoxifen and other hydroxylated metabolites .
Comparación Con Compuestos Similares
Desdimethyltamoxifen is unique compared to other tamoxifen metabolites due to its specific role in the metabolic pathway. Similar compounds include:
N-Desmethyltamoxifen: A precursor in the synthesis of Desdimethyltamoxifen.
Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen): An active metabolite formed from Desdimethyltamoxifen.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): Another active metabolite of tamoxifen
Desdimethyltamoxifen stands out due to its intermediate role in the formation of norendoxifen, which is crucial for the therapeutic effects of tamoxifen.
Propiedades
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJKBWHDNUSJLW-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314338 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-20-4 | |
| Record name | N-Didesmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80234-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desdimethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080234204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Didesmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Didesmethyl Tamoxifen | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHP6JE56UZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-didesmethyltamoxifen relate to tamoxifen in terms of metabolism and DNA adduct formation?
A: N,N-didesmethyltamoxifen is a metabolite of tamoxifen, produced through sequential N-demethylation. While initially thought to potentially inhibit tamoxifen's metabolic activation to DNA-binding electrophiles, studies have shown that N,N-didesmethyltamoxifen does not significantly impair this process. [, , ] In fact, both N,N-didesmethyltamoxifen and its alpha-hydroxy metabolite can themselves be activated and form DNA adducts, although this pathway appears to be minor compared to that of tamoxifen and N-desmethyltamoxifen. [, , ]
Q2: What is the significance of the different DNA adduct patterns observed for tamoxifen and its metabolites?
A: Research indicates that tamoxifen, N-desmethyltamoxifen, and N,N-didesmethyltamoxifen each generate distinctive patterns of DNA adducts. [] This suggests that while they may share some metabolic activation pathways, each compound also undergoes unique transformations leading to different DNA lesions. Further research is needed to understand the specific consequences of these distinct adduct profiles on mutagenesis and carcinogenesis.
Q3: Does N,N-didesmethyltamoxifen contribute to the genotoxicity of tamoxifen in vivo?
A: While N,N-didesmethyltamoxifen can form DNA adducts, studies in rats suggest its contribution to tamoxifen's overall genotoxicity is minimal. [, ] Administration of N,N-didesmethyltamoxifen resulted in significantly lower levels of DNA damage compared to tamoxifen or N-desmethyltamoxifen. [] This suggests that N,N-didesmethyltamoxifen-derived DNA adducts may play a less significant role in tamoxifen-induced carcinogenesis.
Q4: What analytical techniques are used to study the formation and characteristics of DNA adducts related to tamoxifen and its metabolites?
A: Researchers utilize (32)P-postlabeling coupled with HPLC to analyze DNA adducts formed by tamoxifen and its metabolites. [, , , ] This technique involves radioactively labeling DNA adducts and separating them based on their chemical properties, allowing for the identification and quantification of different adduct species.
Q5: Are there tissues besides the liver where tamoxifen and its metabolites form DNA adducts?
A: Research primarily focuses on tamoxifen-induced DNA adducts in the liver, where its metabolic activation is most prominent. [, , ] Studies in rats have found no significant increase in DNA adducts in other tissues, including the uterus, spleen, thymus, or bone marrow, following tamoxifen or metabolite treatment. [, ] This finding suggests that the mechanism of tamoxifen-induced carcinogenesis in other organs might not be directly related to DNA adduct formation, warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


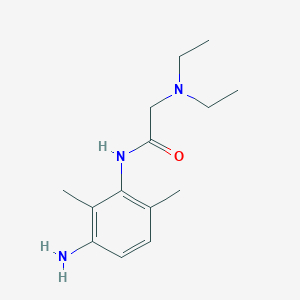

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
